Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester
Description
This compound is a propanoic acid derivative featuring a 2,5-dioxo-1-pyrrolidinyl (succinimidyl) ester group and multiple sulfur-containing substituents. The structure includes:
- Thiocarbamate/thioester moieties: The 2-[[(butylthio)thioxomethyl]thio]-2-methyl- group introduces sulfur-based electron-withdrawing effects, enhancing reactivity toward nucleophiles like amines.
- Succinimidyl ester: The 2,5-dioxo-1-pyrrolidinyl group acts as a leaving group, enabling efficient conjugation of carboxylic acids to amines under mild conditions, akin to classic NHS (N-hydroxysuccinimide) esters .
Primary applications likely include:
- Polymer chemistry: As a chain-transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization, leveraging thio groups for controlled radical polymerization .
- Bioconjugation: Similar to SPDP (succinimidyl 3-(2-pyridyldithio)propionate), it may facilitate crosslinking via disulfide or thioether bonds, though with distinct stability profiles due to alkylthio substituents .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-butylsulfanylcarbothioylsulfanyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S3/c1-4-5-8-20-12(19)21-13(2,3)11(17)18-14-9(15)6-7-10(14)16/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAGQZNPTXGGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=S)SC(C)(C)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester, also known as BSTMPA, is a synthetic compound classified as a thiocarbonylthio compound. Its molecular formula is with a molecular weight of approximately 238.39 g/mol. This compound has garnered interest in various fields, particularly in polymer chemistry and potential biological applications.
Chemical Structure and Properties
The structure of BSTMPA features a propanoic acid backbone with a methyl group at the alpha carbon and a trithiocarbonate moiety. The presence of sulfur in its structure suggests potential biological activity, as many sulfur-containing compounds exhibit antimicrobial and antifungal properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.39 g/mol |
| Physical State | Liquid |
| Solubility | Soluble in organic solvents |
Study 1: Antimicrobial Screening
In an investigation into the antimicrobial properties of thiocarbonyl compounds, several derivatives were tested against a panel of bacteria. The study found that certain structural modifications enhanced activity significantly:
- Compounds Tested : Various thiocarbonyl derivatives.
- Results : Compounds with longer alkyl chains exhibited increased antibacterial activity compared to shorter chains.
Study 2: Antifungal Efficacy
Another study focused on the antifungal activity of sulfur-containing compounds:
- Pathogens Tested : Candida albicans and Aspergillus niger.
- Findings : Compounds similar to BSTMPA showed promising results in inhibiting fungal growth at low concentrations.
The proposed mechanism for the biological activity of thiocarbonyl compounds includes:
- Cell Membrane Disruption : Interaction with microbial cell membranes leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism.
Applications in Research and Industry
BSTMPA is primarily utilized as a chain transfer agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, allowing for the synthesis of polymers with tailored properties. The versatility of this compound makes it valuable not only in materials science but also in developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in RAFT Polymerization
NHS Esters for Bioconjugation
Key Insight : The target compound’s alkylthio group lacks the reversible disulfide bond of SPDP, favoring permanent conjugation but limiting redox-responsive applications .
Propanoic Acid Derivatives in Medicinal Chemistry
While highlights anti-inflammatory propanoic acid derivatives (e.g., ibuprofen analogues), the target compound’s succinimidyl ester and thio groups render it unsuitable as a drug. Instead, its role aligns with prodrug activation or polymer-drug conjugates, where controlled release mechanisms are critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
